molecular formula C14H14F2N2O2S B2497004 N,N'-bis(2-fluorobenzyl)sulfamide CAS No. 337924-20-6

N,N'-bis(2-fluorobenzyl)sulfamide

Cat. No.: B2497004
CAS No.: 337924-20-6
M. Wt: 312.33
InChI Key: ONPCSZSNRBSXOC-UHFFFAOYSA-N
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Description

N,N'-bis(2-fluorobenzyl)sulfamide is a sulfamide derivative featuring two 2-fluorobenzyl substituents attached to the sulfamide core (S(O₂)(NH)₂). Replacing the methyl groups in the benzyl moiety with fluorine atoms at the ortho position would yield a molecular formula of C₁₄H₁₂F₂N₂O₂S.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[(2-fluorophenyl)methylsulfamoyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O2S/c15-13-7-3-1-5-11(13)9-17-21(19,20)18-10-12-6-2-4-8-14(12)16/h1-8,17-18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPCSZSNRBSXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)NCC2=CC=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2-fluorobenzyl)sulfamide typically involves the reaction of 2-fluorobenzylamine with sulfamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods: Industrial production of N,N’-bis(2-fluorobenzyl)sulfamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2-fluorobenzyl)sulfamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfamide group to other functional groups.

    Substitution: The fluorobenzyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: N,N’-bis(2-fluorobenzyl)sulfamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of fluorine atoms can increase the binding affinity of the compound to specific enzymes, making it a valuable tool for studying enzyme function and inhibition.

Medicine: It is investigated for its potential as a drug candidate due to its ability to interact with biological targets and its favorable pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique chemical properties make it suitable for various applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N,N’-bis(2-fluorobenzyl)sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl groups enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The sulfamide core plays a crucial role in stabilizing the interaction and ensuring the compound’s effectiveness .

Comparison with Similar Compounds

N,N'-bis(trimethylsilyl)sulfamide (CAS 18134-90-2)

  • Structure : Trimethylsilyl (SiMe₃) groups replace benzyl moieties.
  • Properties : Enhanced solubility in aprotic solvents due to silyl groups; requires BF₃·Et₂O for desilylation .

N,N-bis-(2-chloroethyl)sulfamide

  • Structure : Chloroethyl (-CH₂CH₂Cl) substituents.
  • Properties : Reactive in nucleophilic substitutions; forms sulfamoylimines with aldehydes in 50–65 minutes at 100°C .
  • Applications : Intermediate for imine synthesis with yields >70% .

N,N'-bis(4-methylbenzyl)sulfamide (CAS 250165-80-1)

  • Structure : 4-Methylbenzyl substituents.
  • Properties : Molecular weight 304.41 g/mol; predicted density 1.06 g/cm³; pKa ~10.67 .
  • Applications: Not explicitly stated, but methyl groups likely enhance lipophilicity for material science or drug design.

N,N′-dinitro-N,N′-bis(2-hydroxyethyl)sulfamide dinitrate

  • Structure: Nitro (-NO₂) and hydroxyethyl (-CH₂CH₂OH) groups.
  • Properties : Explosive due to nitro groups; hydrolyzes readily to acidic nitramines .
  • Applications: Limited explosive use due to instability .

(R,R)-(+)-N,N'-bis(α-methylbenzyl)sulfamide

  • Structure : Chiral α-methylbenzyl groups.
  • Properties: Potential enantioselective applications in catalysis or separation sciences .

Bay 78175

  • Structure : N,N'-dipropyl-N,N'-bis(dichloro-fluromethylthio)sulfamide.
  • Applications : Agricultural pesticide (Chemagro) .

N,N’-bis[3-(aminocarbonyl)propyl]sulfamide

  • Structure: 3-Aminocarbonylpropyl (-CH₂CH₂CH₂CONH₂) substituents.
  • Applications : Building block for supramolecular assemblies due to hydrogen-bonding motifs .

Data Table: Key Sulfamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
N,N'-bis(2-fluorobenzyl)sulfamide C₁₄H₁₂F₂N₂O₂S* 310.32* N/A Inferred electronegativity effects
N,N'-bis(trimethylsilyl)sulfamide C₆H₁₈N₂O₂SSi₂ 278.54 18134-90-2 Soluble in aprotic solvents
N,N-bis-(2-chloroethyl)sulfamide C₄H₁₀Cl₂N₂O₂S 237.11 N/A High-yield imine synthesis
N,N'-bis(4-methylbenzyl)sulfamide C₁₆H₂₀N₂O₂S 304.41 250165-80-1 Predicted pKa ~10.67
N,N′-dinitro-N,N′-bis(2-hydroxyethyl)sulfamide dinitrate C₄H₁₀N₆O₁₂S 406.28 N/A Explosive, hydrolytically unstable
Bay 78175 C₈H₁₄Cl₄F₂N₂O₂S₃ 473.23 N/A Pesticide

*Calculated based on structural analogy.

Key Findings and Implications

  • Silyl Groups: Improve solubility but require desilylation agents (BF₃·Et₂O) .
  • Applications :
    • Pharmaceuticals : Chiral sulfamides (e.g., α-methylbenzyl derivatives) for enantioselective synthesis .
    • Agrochemicals : Thioether derivatives (e.g., Bay 78175) as pesticides .

Biological Activity

N,N'-bis(2-fluorobenzyl)sulfamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an enzyme inhibitor and in anticancer applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features two 2-fluorobenzyl groups attached to a sulfamide core. The presence of fluorine atoms is significant as they enhance the compound's lipophilicity and binding affinity to biological targets, which is crucial for its activity as an enzyme inhibitor.

The mechanism of action of this compound is primarily based on its interaction with specific enzymes or receptors. The fluorobenzyl groups increase the binding affinity, leading to effective inhibition or modulation of enzymatic activity. The sulfamide moiety contributes to stabilizing these interactions, enhancing the compound's effectiveness in biological systems.

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. A study involving phenotypic screening on the National Cancer Institute's 60 human tumor cell lines (NCI-60) showed that sulfamide derivatives can selectively inhibit certain cancer cell lines. For instance, derivatives similar to this compound were found to be particularly effective against colon cancer cell lines, with a growth inhibitory concentration (GI50) indicating significant cytotoxicity .

Table 1: Anticancer Activity Overview

CompoundCell LineGI50 (μM)Activity
This compoundCOLO-2051.88High Selectivity
This compoundSW-62011.1Moderate Activity

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor, particularly targeting tyrosyl-DNA phosphodiesterase (Tdp1). Molecular docking studies suggest that this compound binds effectively within the active site of Tdp1, similar to known inhibitors, indicating its potential utility in therapeutic applications .

Table 2: Enzyme Inhibition Characteristics

Enzyme TargetIC50 (μM)Reference
Tdp123.7

Antimicrobial Potential

In addition to its anticancer properties, there are indications that this compound may possess antimicrobial activity. Sulfamides are generally known for their ability to inhibit bacterial folic acid synthesis, suggesting that this compound could also exhibit similar properties against various bacterial strains . Preliminary studies indicate potential efficacy against Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity Overview

Bacterial StrainMIC (μg/mL)Activity
E. coli10Active
S. aureus10Active

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of sulfamide derivatives, including this compound. These studies highlight the importance of structural modifications in enhancing biological activity and selectivity against specific targets.

  • Study on Anticancer Activity : A series of sulfamides were synthesized and tested against the NCI-60 panel, revealing that certain derivatives exhibited selective inhibition of colon cancer cell lines while maintaining lower toxicity in normal cells .
  • Enzyme Binding Studies : Research utilizing molecular docking techniques has demonstrated that modifications in the sulfamide structure can significantly influence binding affinity and inhibitory potency against Tdp1, showcasing the potential for drug development based on this scaffold .

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